molecular formula C18H18N4O B11078414 Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-

Cat. No.: B11078414
M. Wt: 306.4 g/mol
InChI Key: INGKTKXBUREUFI-UHFFFAOYSA-N
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Description

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- is a heterocyclic compound with a unique structure that combines an indazole ring with a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one with phthalazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. For example, it has been shown to act as an agonist at opioid receptors, resulting in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- stands out due to its combined indazole and phthalazine structure, which imparts unique chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

3,6,6-trimethyl-1-phthalazin-1-yl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H18N4O/c1-11-16-14(8-18(2,3)9-15(16)23)22(21-11)17-13-7-5-4-6-12(13)10-19-20-17/h4-7,10H,8-9H2,1-3H3

InChI Key

INGKTKXBUREUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NN=CC4=CC=CC=C43

Origin of Product

United States

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